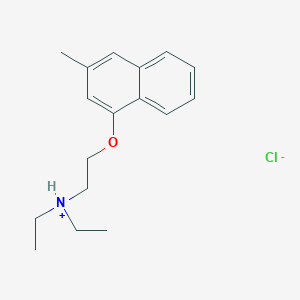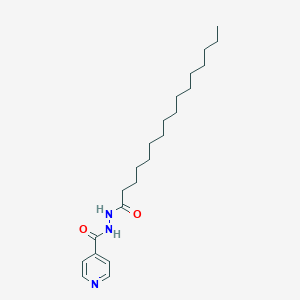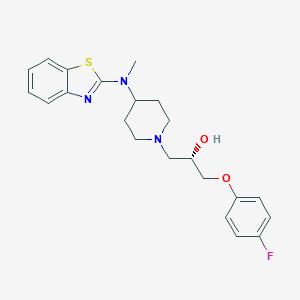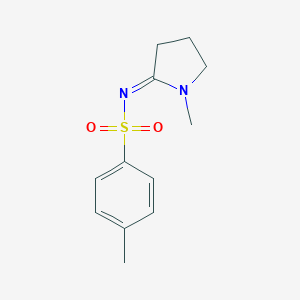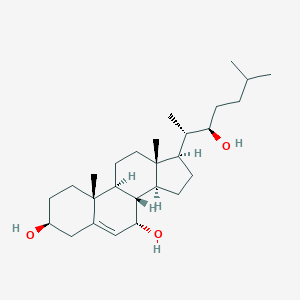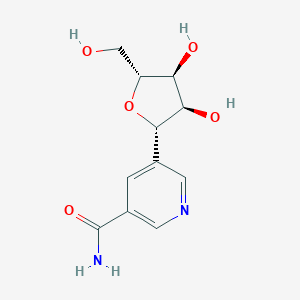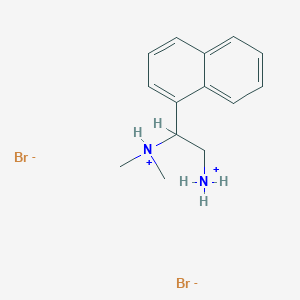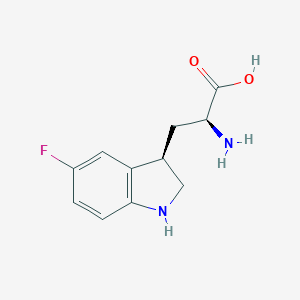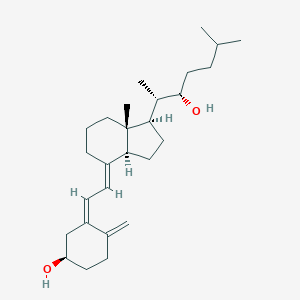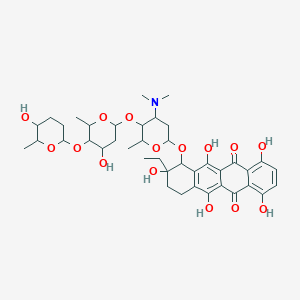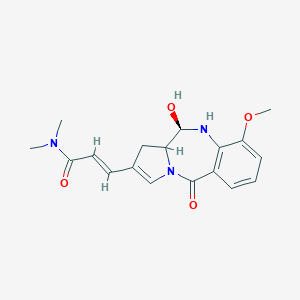
Porothramycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Porothramycin A is a natural product that has been isolated from the fermentation broth of Streptomyces sp. The compound has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). In addition to its antimicrobial properties, porothramycin A has also been shown to possess antitumor activity, making it a promising candidate for the development of new therapeutics.
Mechanism of Action
The mechanism of action of porothramycin A is not fully understood, although it is believed to involve the inhibition of bacterial cell wall synthesis. The compound has been shown to bind to the enzyme MurG, which is involved in the final step of peptidoglycan synthesis. This results in the inhibition of cell wall formation and ultimately leads to bacterial death.
Biochemical and Physiological Effects:
Porothramycin A has been found to have a number of biochemical and physiological effects. In addition to its antibacterial and antitumor properties, the compound has also been shown to exhibit anti-inflammatory activity. This makes it a potentially useful therapeutic agent for a range of conditions, including inflammatory bowel disease and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of porothramycin A for lab experiments is its potent antibacterial activity. This makes it a useful tool for studying bacterial cell wall synthesis and for developing new antibiotics. However, the compound can be difficult to synthesize, which can limit its availability for research purposes.
Future Directions
There are a number of future directions for research on porothramycin A. One area of focus is the development of new antibiotics based on the compound's mechanism of action. Another area is the development of new anticancer drugs, as porothramycin A has been shown to exhibit potent antitumor activity. In addition, research is also needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations for clinical use.
Synthesis Methods
The synthesis of porothramycin A has been achieved through a number of different methods, including total synthesis and semi-synthesis. Total synthesis involves the construction of the entire molecule from smaller building blocks, while semi-synthesis involves the modification of a naturally occurring molecule. Both approaches have been successful in producing porothramycin A, although total synthesis is generally considered to be more challenging.
Scientific Research Applications
Porothramycin A has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have demonstrated its efficacy against a range of bacterial and tumor cell lines, making it a promising candidate for the development of new antibiotics and anticancer drugs. In addition, research has also focused on understanding the mechanism of action of porothramycin A, as well as its biochemical and physiological effects.
properties
CAS RN |
110652-73-8 |
|---|---|
Product Name |
Porothramycin A |
Molecular Formula |
C6H10LiO10P |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(E)-3-[(6R)-6-hydroxy-4-methoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C18H21N3O4/c1-20(2)15(22)8-7-11-9-13-17(23)19-16-12(18(24)21(13)10-11)5-4-6-14(16)25-3/h4-8,10,13,17,19,23H,9H2,1-3H3/b8-7+/t13?,17-/m1/s1 |
InChI Key |
OQMYRVPMCIOFHL-GCOHUWJYSA-N |
Isomeric SMILES |
CN(C)C(=O)/C=C/C1=CN2C(C1)[C@H](NC3=C(C2=O)C=CC=C3OC)O |
SMILES |
CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O |
Canonical SMILES |
CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O |
synonyms |
porothramycin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
